5-IMINO-2-ISOPROPYL-6-{(Z)-1-[3-METHOXY-4-(2-PHENOXYETHOXY)PHENYL]METHYLIDENE}-5H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE
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Overview
Description
5-IMINO-2-ISOPROPYL-6-{(Z)-1-[3-METHOXY-4-(2-PHENOXYETHOXY)PHENYL]METHYLIDENE}-5H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE is a complex heterocyclic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-IMINO-2-ISOPROPYL-6-{(Z)-1-[3-METHOXY-4-(2-PHENOXYETHOXY)PHENYL]METHYLIDENE}-5H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE typically involves a multi-step process. One efficient method is the one-pot synthesis, which combines [3+3] cycloaddition, reduction, and deamination reactions . This method allows for the formation of the fused heterocyclic compound in a single reaction vessel, improving efficiency and yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the scalability and reproducibility of the process.
Chemical Reactions Analysis
Types of Reactions
5-IMINO-2-ISOPROPYL-6-{(Z)-1-[3-METHOXY-4-(2-PHENOXYETHOXY)PHENYL]METHYLIDENE}-5H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE undergoes various chemical reactions, including:
Condensation Reactions: Reacts with aromatic and heterocyclic aldehydes in the presence of triethylamine to form condensation products.
Cycloaddition Reactions: The condensation products can further react with carbon disulfide to yield 2,6-disubstituted 8-thioxo-9,9a-dihydro-1,3,4-thiadiazolo[3,2-a]pyrimidino[5,6-d]1,3-thiazin-5-ones.
Common Reagents and Conditions
Triethylamine (Et3N): Used as a catalyst in condensation reactions.
Carbon Disulfide (CS2): Used in cycloaddition reactions to form thiadiazolo derivatives.
Major Products
2,6-disubstituted 8-thioxo-9,9a-dihydro-1,3,4-thiadiazolo[3,2-a]pyrimidino[5,6-d]1,3-thiazin-5-ones: Formed through cycloaddition reactions with carbon disulfide.
Scientific Research Applications
5-IMINO-2-ISOPROPYL-6-{(Z)-1-[3-METHOXY-4-(2-PHENOXYETHOXY)PHENYL]METHYLIDENE}-5H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE has several applications in scientific research:
Medicinal Chemistry: Potential use as a scaffold for designing new drugs with antiviral, anticancer, and antimicrobial activities.
Biological Studies: Investigated for its interactions with various biological targets and pathways.
Industrial Applications:
Mechanism of Action
The mechanism of action of 5-IMINO-2-ISOPROPYL-6-{(Z)-1-[3-METHOXY-4-(2-PHENOXYETHOXY)PHENYL]METHYLIDENE}-5H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation and may vary depending on the specific application.
Comparison with Similar Compounds
Similar Compounds
1,3,4-thiadiazole Derivatives: Known for their diverse biological activities and potential therapeutic applications.
Pyrazolo[3,4-d]pyrimidine Derivatives: Investigated for their anticancer properties and CDK2 inhibition.
Properties
Molecular Formula |
C24H24N4O4S |
---|---|
Molecular Weight |
464.5 g/mol |
IUPAC Name |
(6Z)-5-imino-6-[[3-methoxy-4-(2-phenoxyethoxy)phenyl]methylidene]-2-propan-2-yl-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one |
InChI |
InChI=1S/C24H24N4O4S/c1-15(2)23-27-28-21(25)18(22(29)26-24(28)33-23)13-16-9-10-19(20(14-16)30-3)32-12-11-31-17-7-5-4-6-8-17/h4-10,13-15,25H,11-12H2,1-3H3/b18-13-,25-21? |
InChI Key |
PVUDYSUQKRFLLA-LCQIMXFNSA-N |
SMILES |
CC(C)C1=NN2C(=N)C(=CC3=CC(=C(C=C3)OCCOC4=CC=CC=C4)OC)C(=O)N=C2S1 |
Isomeric SMILES |
CC(C)C1=NN2C(=N)/C(=C/C3=CC(=C(C=C3)OCCOC4=CC=CC=C4)OC)/C(=O)N=C2S1 |
Canonical SMILES |
CC(C)C1=NN2C(=N)C(=CC3=CC(=C(C=C3)OCCOC4=CC=CC=C4)OC)C(=O)N=C2S1 |
Origin of Product |
United States |
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